Sulfo-Cy7.5 carboxylic acid
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Overview
Description
Sulfo-Cy7.5 carboxylic acid is a water-soluble, near-infrared fluorescent dye. The structure of this dye is similar to indocyanine green, but it contains a rigid trimethine linker that increases its fluorescence quantum yield . This fluorophore is particularly useful for near-infrared imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonate groups increase the water solubility of the compound, making it suitable for use in aqueous solutions . The synthetic process typically involves the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
Industrial production of Sulfo-Cy7.5 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Conjugation Reactions: The sulfonate and carboxylic acid groups can be covalently bound to biomolecules such as antibodies and proteins.
Common Reagents and Conditions
Common reagents used in these reactions include:
Alcohols: For esterification reactions.
Carbodiimides: For conjugation reactions with biomolecules.
Major Products
The major products formed from these reactions include esters and conjugates with biomolecules, which are useful for various imaging and labeling applications .
Scientific Research Applications
Sulfo-Cy7.5 carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sulfo-Cy7.5 carboxylic acid involves its ability to absorb and emit light in the near-infrared region. The rigid trimethine linker in its structure increases its fluorescence quantum yield, making it highly efficient for imaging applications . The compound can be conjugated to biomolecules, allowing it to target specific molecular pathways and provide detailed imaging of biological processes .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cy3 carboxylic acid
- Sulfo-Cy5 carboxylic acid
- Sulfo-Cy7 carboxylic acid
Uniqueness
Sulfo-Cy7.5 carboxylic acid is unique due to its higher fluorescence quantum yield and improved water solubility compared to other cyanine dyes . Its near-infrared fluorescence makes it particularly suitable for in vivo imaging applications, where deeper tissue penetration and reduced background fluorescence are required .
Properties
Molecular Formula |
C45H45K3N2O14S4 |
---|---|
Molecular Weight |
1083.4 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3 |
InChI Key |
PXONAKGPEHLATG-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
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